Technical Documentation Center

3-Phenylazetidin-3-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Phenylazetidin-3-ol
  • CAS: 25566-04-5

Core Science & Biosynthesis

Foundational

3-phenylazetidin-3-ol chemical properties and molecular structure

An In-depth Technical Guide to 3-Phenylazetidin-3-ol: Structure, Properties, and Synthetic Utility Abstract The azetidine scaffold, a four-membered nitrogen-containing heterocycle, represents a privileged structural moti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-Phenylazetidin-3-ol: Structure, Properties, and Synthetic Utility

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, represents a privileged structural motif in modern medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry offer unique advantages in the design of novel therapeutics. Among functionalized azetidines, 3-phenylazetidin-3-ol has emerged as a particularly valuable building block. This guide provides a comprehensive technical overview of its molecular structure, core chemical properties, prevalent synthetic strategies, and characteristic reactivity. We delve into the causality behind its synthetic accessibility and its utility as a precursor for more complex molecular architectures, offering researchers and drug development professionals a foundational understanding of this versatile intermediate.

Molecular Structure and Physicochemical Properties

The defining features of 3-phenylazetidin-3-ol are its strained heterocyclic core and the presence of two key functional groups—a phenyl ring and a hydroxyl group—at the C3 position. This arrangement confers specific structural and electronic properties that dictate its chemical behavior.

Core Structural Features

The molecule consists of a central azetidine ring, which is a saturated four-membered ring containing one nitrogen atom. The substitution at the C3 position with both a phenyl group and a hydroxyl group makes this carbon a quaternary and chiral center.

The high degree of ring strain in the azetidine ring, a consequence of bond angle compression from the ideal sp³ hybridization, is a dominant factor in its reactivity profile. This strain provides a thermodynamic driving force for ring-opening reactions, a characteristic feature of its chemistry.[1][2]

Physicochemical Data Summary

The fundamental properties of 3-phenylazetidin-3-ol are summarized below for quick reference. Solubility is generally low in nonpolar solvents and water but increases in polar organic solvents like methanol, ethanol, and DMSO.

PropertyValueSource
CAS Number 25566-04-5[3][4]
Molecular Formula C₉H₁₁NO[4]
Molecular Weight 149.19 g/mol [4]
Appearance Typically an off-white to pale yellow solidInferred
Hazard Irritant[4]
Spectroscopic Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. While a specific, comprehensive dataset is not publicly aggregated, the expected spectral characteristics can be reliably predicted.

  • ¹H NMR: The proton NMR spectrum would be characterized by distinct regions. Aromatic protons of the phenyl group would appear as a multiplet in the δ 7.2-7.5 ppm range. The four protons on the azetidine ring (at C2 and C4) would likely appear as multiplets in the aliphatic region (δ 3.5-4.5 ppm), with their chemical shifts influenced by the nitrogen and the C3 substituents. The hydroxyl proton would present as a broad singlet, the position of which is dependent on solvent and concentration, while the N-H proton (if unprotected) would also be a singlet.

  • ¹³C NMR: The carbon spectrum would show signals for the aromatic carbons (typically δ 125-145 ppm), a quaternary carbon signal for C3 (around δ 70-80 ppm), and two methylene carbon signals for C2 and C4 of the azetidine ring (around δ 50-60 ppm).

  • Infrared (IR) Spectroscopy: Key vibrational modes would include a broad O-H stretching band around 3200-3600 cm⁻¹, C-H stretching from the aromatic ring (~3000-3100 cm⁻¹) and the aliphatic ring protons (~2850-2950 cm⁻¹), and C-N stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve loss of water or cleavage of the azetidine ring.

Synthesis of 3-Phenylazetidin-3-ol

The construction of the strained azetidine ring requires specific synthetic strategies. Two primary and conceptually different approaches have proven effective: nucleophilic addition to a pre-formed azetidine core and photochemical cyclization.

Pathway 1: Nucleophilic Addition to Azetidin-3-one

This is the most direct and widely employed method for synthesizing 3-substituted-azetidin-3-ols. The strategy relies on the electrophilicity of the carbonyl carbon in an N-protected azetidin-3-one.

  • Causality & Mechanism: The reaction proceeds via the nucleophilic attack of an organometallic reagent, such as phenyllithium or a phenyl Grignard reagent (phenylmagnesium bromide), on the carbonyl of N-protected azetidin-3-one.[5] The nitrogen must be protected (e.g., with a Boc or Cbz group) to prevent its basic and nucleophilic nature from interfering with the organometallic reagent. The initial attack forms a tetrahedral lithium or magnesium alkoxide intermediate, which is then protonated upon aqueous workup to yield the final tertiary alcohol. The choice of the N-protecting group is critical, as some are incompatible with the harsh nucleophilic/basic conditions.

Pathway 2: Photochemical Norrish-Yang Cyclization

A more elegant and modern approach involves the Norrish-Yang cyclization, a photochemical reaction that forges the strained ring from an acyclic precursor.[2][6]

  • Causality & Mechanism: This process begins with an α-aminoacetophenone derivative.[2] Upon irradiation with UV light, the molecule undergoes a Norrish Type II reaction, which involves an intramolecular 1,5-hydrogen atom transfer (HAT) from the carbon alpha to the nitrogen atom to the excited carbonyl oxygen. This generates a 1,4-biradical intermediate. Subsequent radical-radical combination (ring closure) of this biradical species forms the 3-hydroxyazetidine ring.[6] The success of this pathway is highly dependent on the nature of the nitrogen protecting group, which influences both the photochemical cyclization efficiency and the stability of the resulting azetidinol product.[2]

G cluster_0 A N-Protected Azetidin-3-one C N-Protected 3-Phenylazetidin-3-ol A->C Nucleophilic Addition B Phenyllithium or Phenyl Grignard B->C Nucleophilic Addition D Deprotection C->D Acid/Base or Hydogenolysis E 3-Phenylazetidin-3-ol D->E F α-Aminoacetophenone Precursor G UV Light (Norrish-Yang) H 1,4-Biradical Intermediate F->H 1,5-HAT H->C Ring Closure G A 3-Phenylazetidin-3-ol (Strained Intermediate) B Substituted 2-Oxazolines A->B  Acid-Catalyzed  Rearrangement C Dihydrofurans A->C  Pd/Acid Catalysis  (Ring Expansion) D Functionalized 3-Amino-1,2-diols A->D  Nucleophilic  Ring Opening

Caption: Key reactivity pathways driven by ring-strain release.

Role in Drug Discovery

The 3-phenylazetidin-3-ol motif and its derivatives are of significant interest to drug development professionals for several reasons:

  • Scaffold Hopping and Bioisosterism: The rigid, three-dimensional nature of the azetidine ring allows it to serve as a bioisostere for other common groups (e.g., phenyl rings, t-butyl groups), enabling chemists to modulate physicochemical properties like solubility and metabolic stability while maintaining or improving biological activity.

  • Vectorial Exit Points: The substituents at the C3 position and the nitrogen atom provide well-defined vectors for further chemical elaboration, allowing for systematic exploration of the surrounding chemical space to optimize target binding.

  • Access to Novel Architectures: As demonstrated by its reactivity, 3-phenylazetidin-3-ol is not just a final scaffold but a key intermediate for synthesizing other important heterocyclic systems like piperidines, oxazolines, and dihydrofurans. [1]

Experimental Protocol: Synthesis of N-Boc-3-phenylazetidin-3-ol

This protocol describes a representative lab-scale synthesis via the Grignard pathway. It is designed to be a self-validating system, providing clear steps from starting material to characterized product.

4.1. Materials and Equipment

  • Reagents: N-Boc-3-azetidinone, phenylmagnesium bromide (1.0 M solution in THF), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄), ethyl acetate, hexanes.

  • Equipment: Three-neck round-bottom flask, dropping funnel, magnetic stirrer, inert atmosphere setup (argon or nitrogen), ice-water bath, separatory funnel, rotary evaporator, silica gel for column chromatography.

4.2. Step-by-Step Procedure

  • Reaction Setup: A dry three-neck flask is charged with N-Boc-3-azetidinone (1.0 eq) and dissolved in anhydrous THF (approx. 0.2 M concentration) under an inert atmosphere of argon.

  • Cooling: The flask is cooled to 0 °C using an ice-water bath.

  • Grignard Addition: Phenylmagnesium bromide solution (1.2 eq) is added dropwise to the stirred solution via a dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. Causality: Slow addition is critical to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: After the addition is complete, the reaction is stirred at 0 °C for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Causality: This step protonates the magnesium alkoxide intermediate and neutralizes any remaining Grignard reagent.

  • Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated NaHCO₃, then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude residue is purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford pure N-Boc-3-phenylazetidin-3-ol.

4.3. Characterization

  • The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, comparing the results to expected values.

Conclusion

3-Phenylazetidin-3-ol is a cornerstone building block in the synthesis of complex nitrogen-containing molecules. Its molecular structure, defined by a strained four-membered ring bearing a phenyl and hydroxyl group, dictates a unique and synthetically valuable reactivity profile. Primarily driven by the release of ring strain, its reactions provide access to diverse and often challenging molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers in medicinal chemistry and organic synthesis to leverage this potent intermediate in the discovery and development of next-generation chemical entities.

References

  • NextSDS. 3-Phenylazetidin-3-ol — Chemical Substance Information. Available from: [Link]

  • ResearchGate. Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines | Request PDF. Available from: [Link]

  • Luque, A. L., Paternoga, J., & Opatz, T. (2021). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 17, 1837-1845. Available from: [Link]

  • Velmurugan, D., et al. (2014). Crystal structure analysis of a β – lactam compound (3R)-1'- (1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl). International Journal of ChemTech Research, 6(5), 2909-2913. Available from: [Link]

  • Wiley-VCH. Supporting Information for publications. Available from: [Link]

  • Zhang, J., & Ready, J. M. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 50(44), 10433-10436. Available from: [Link]

  • MDPI. The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c]o[2][3]xazine-1,8-diones. Available from: [Link]

  • Google Patents. US3668196A - 3-azetidinols.
  • ACS Publications. Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines. The Journal of Organic Chemistry. Available from: [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. Available from: [Link]

Sources

Exploratory

A Framework for the Preliminary Toxicity and Safety Assessment of 3-Phenylazetidin-3-ol: An In-Depth Technical Guide

Introduction: De-risking a Novel Azetidine Scaffold The azetidine ring is a privileged scaffold in medicinal chemistry, offering a three-dimensional exit vector from a core structure that can enhance metabolic stability...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: De-risking a Novel Azetidine Scaffold

The azetidine ring is a privileged scaffold in medicinal chemistry, offering a three-dimensional exit vector from a core structure that can enhance metabolic stability and aqueous solubility. 3-Phenylazetidin-3-ol, as a novel entity, presents a unique combination of a rigid azetidine core and an aromatic phenyl group, making it a compound of interest for further drug development. However, before significant resources are invested in efficacy studies, a thorough preliminary toxicity and safety assessment is paramount. This guide provides a comprehensive framework for the initial in vitro and in silico safety evaluation of 3-phenylazetidin-3-ol, designed to identify potential liabilities early in the drug discovery pipeline. Our approach is grounded in established regulatory principles and focuses on a logical, tiered progression of assays to build a robust preliminary safety profile.

Part 1: Foundational Physicochemical and In Silico Profiling

A molecule's inherent physicochemical properties are often predictive of its biological behavior, including potential toxicity. Therefore, the initial characterization of 3-phenylazetidin-3-ol is a critical first step.

Physicochemical Properties

Key parameters to be determined include aqueous solubility, lipophilicity (LogD), and pKa. These properties influence absorption, distribution, metabolism, and excretion (ADME), and can impact the design and interpretation of subsequent toxicological assays.[1]

ParameterAssayPurposeKey Metrics
Solubility Kinetic or Thermodynamic Solubility AssaysTo determine the concentration of 3-phenylazetidin-3-ol that can be dissolved in aqueous buffer, mimicking physiological conditions. Poor solubility can lead to inaccurate in vitro data and challenges in formulation.Kinetic Solubility (µM); Thermodynamic Solubility (µg/mL)
Lipophilicity Octanol-Water Partition Coefficient (LogD at pH 7.4)To assess the compound's distribution between a lipid and an aqueous phase. High lipophilicity can be associated with non-specific binding, promiscuity, and potential for membrane disruption.LogD value
Ionization pKa Determination (e.g., by potentiometric titration or UV-spectroscopy)To identify the ionization state of the molecule at physiological pH. The ionization state affects solubility, permeability, and potential for off-target interactions.pKa value(s)
In Silico Toxicity Prediction

Computational models can provide an early warning for potential toxicities, guiding the selection of subsequent in vitro assays. These models are trained on large datasets of known toxicants and can predict liabilities based on structural motifs.

cluster_in_silico In Silico Toxicity Workflow for 3-Phenylazetidin-3-ol Input 3-Phenylazetidin-3-ol Structure (SMILES/SDF) QSAR_Models Quantitative Structure-Activity Relationship (QSAR) Models Input->QSAR_Models Genotoxicity Genotoxicity Prediction (e.g., Ames test outcome) QSAR_Models->Genotoxicity Carcinogenicity Carcinogenicity Prediction QSAR_Models->Carcinogenicity hERG hERG Blockade Prediction QSAR_Models->hERG Hepatotoxicity Hepatotoxicity Prediction QSAR_Models->Hepatotoxicity Output Prioritized List of Potential Toxicities Genotoxicity->Output Carcinogenicity->Output hERG->Output Hepatotoxicity->Output

Caption: In Silico Toxicity Assessment Workflow.

Part 2: In Vitro Toxicology Assessment

The in vitro toxicology panel is designed to provide the first experimental data on the potential of 3-phenylazetidin-3-ol to induce cellular damage, genetic mutations, and cardiac-related safety issues.

Cytotoxicity Assessment

Cytotoxicity assays are fundamental to determining the concentration range of a compound that can be tolerated by cells. This information is crucial for designing subsequent, more specific assays and provides a general indication of the compound's potential to cause cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cell lines, such as HepG2 (liver-derived) and HEK293 (kidney-derived), are cultured in appropriate media and seeded into 96-well plates at a predetermined density. Cells are allowed to adhere overnight.

  • Compound Treatment: A stock solution of 3-phenylazetidin-3-ol is serially diluted to a range of concentrations. The cell culture medium is replaced with medium containing the different concentrations of the test compound. A vehicle control (e.g., 0.1% DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for a further 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is read on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.[2]

Cell LinePurposeKey Metric
HepG2 To assess potential hepatotoxicity.IC50 (µM)
HEK293 To assess general cytotoxicity in a non-hepatic cell line.IC50 (µM)
Genotoxicity Assessment: The Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[3] It utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis pathway, rendering them unable to grow in a histidine-free medium.[3][4] A positive test indicates that the compound can cause a reverse mutation, allowing the bacteria to synthesize histidine and form colonies.[3]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used to detect different types of mutations (frameshift and base-pair substitutions).[3][5]

  • Metabolic Activation: The test is performed with and without the addition of a rat liver homogenate fraction (S9), which contains metabolic enzymes that can convert a non-mutagenic compound into a mutagenic metabolite.[4]

  • Exposure: The test compound, the bacterial strain, and either S9 mix or a control buffer are mixed in molten top agar.

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: The number of revertant colonies on each plate is counted.

  • Data Analysis: The mutagenic potential is assessed by comparing the number of revertant colonies on the test plates to the number on the vehicle control plates. A compound is generally considered mutagenic if it causes a dose-dependent increase in the number of revertants that is at least two to three times the background level.[6]

cluster_ames Ames Test Workflow Compound 3-Phenylazetidin-3-ol With_S9 Incubation with S9 liver extract Compound->With_S9 Without_S9 Incubation without S9 liver extract Compound->Without_S9 Strains Salmonella typhimurium Strains (his-) Strains->With_S9 Strains->Without_S9 Plating Plate on histidine-free medium With_S9->Plating Without_S9->Plating Incubation Incubate for 48-72 hours Plating->Incubation Counting Count revertant colonies Incubation->Counting Analysis Compare to control Counting->Analysis

Caption: Workflow for the Ames Test.

Cardiovascular Safety: hERG Inhibition Assay

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[7][8] Inhibition of the hERG channel can lead to a potentially fatal arrhythmia called Torsade de Pointes.[7] Therefore, assessing the potential of 3-phenylazetidin-3-ol to inhibit the hERG channel is a critical safety checkpoint.

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) is used.

  • Compound Application: Cells are subjected to a voltage protocol to elicit hERG currents. 3-Phenylazetidin-3-ol is applied at a range of concentrations.

  • Current Measurement: The hERG channel current is measured before and after the application of the test compound.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration. The IC50 value is determined by fitting the data to a dose-response curve. An IC50 value > 10 µM is often considered low risk.

AssayPurposeKey Metric
Automated Patch-Clamp To assess the potential for QT prolongation and cardiac arrhythmia.hERG IC50 (µM)

Part 3: Preliminary ADME Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-phenylazetidin-3-ol is essential for contextualizing the toxicology data and predicting its in vivo behavior.

Metabolic Stability

The metabolic stability of a compound in the presence of liver microsomes provides an indication of its likely in vivo half-life and clearance.

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation: 3-Phenylazetidin-3-ol is incubated with liver microsomes (human and rat) and the cofactor NADPH at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The metabolic reaction is stopped by adding a solvent like acetonitrile.

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Calculation: The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated.

ParameterAssayPurposeKey Metrics
Metabolic Stability Liver Microsomal Stability AssayTo evaluate the rate of metabolism by phase I enzymes.In vitro half-life (t1/2, min); Intrinsic clearance (Clint, µL/min/mg protein)
Cytochrome P450 (CYP) Inhibition

Assessing the potential of 3-phenylazetidin-3-ol to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) is crucial for predicting potential drug-drug interactions.

Experimental Protocol: CYP Inhibition Assay (Fluorometric)

  • Incubation: Human liver microsomes are incubated with a specific fluorogenic probe substrate for each CYP isoform and a range of concentrations of 3-phenylazetidin-3-ol.

  • Reaction Initiation: The reaction is initiated by the addition of NADPH.

  • Fluorescence Reading: The plate is read over time on a fluorescence plate reader.

  • Data Analysis: The rate of metabolite formation is determined, and the IC50 value for the inhibition of each CYP isoform is calculated. An IC50 > 10 µM is often considered a low risk for clinically relevant drug-drug interactions.

CYP IsoformKey Metric
CYP3A4 IC50 (µM)
CYP2D6 IC50 (µM)
CYP2C9 IC50 (µM)
CYP2C19 IC50 (µM)
CYP1A2 IC50 (µM)

Conclusion and Forward Look

This guide outlines a foundational preclinical safety and toxicity assessment for the novel compound 3-phenylazetidin-3-ol. The data generated from these assays will provide a preliminary risk assessment, identifying any potential "show-stopper" liabilities and informing the decision to progress the compound into further, more resource-intensive studies. A favorable profile from this initial screen—characterized by low cytotoxicity, no evidence of mutagenicity, a hERG IC50 in a safe range, and a clean CYP inhibition profile—would provide a strong rationale for advancing 3-phenylazetidin-3-ol into the next phase of preclinical development, which would include in vivo tolerability and pharmacokinetic studies.

References

  • Ames test - Wikipedia. [Link]

  • 3-Phenylazetidin-3-ol — Chemical Substance Information - NextSDS. [Link]

  • A cell-free, high-throughput hERG safety assay - The Rockefeller University. [Link]

  • 1 - SAFETY DATA SHEET. [Link]

  • Toxicology Report No. S.0082642-20, October 2022 - DTIC. [Link]

  • Evaluation of the genotoxic potential of three phenyltetrahydropyridinyl butylazole-derived sigma-receptor ligand drug candidates - PubMed. [Link]

  • The Ames Test. [Link]

  • (PDF) 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells - ResearchGate. [Link]

  • The [3H]dofetilide binding assay is a predictive screening tool for hERG blockade and proarrhythmia: Comparison of intact cell and membrane preparations and effects of altering [K+]o - PubMed. [Link]

  • Microbial Mutagenicity Assay: Ames Test - PMC - NIH. [Link]

  • Assessment Of hERG Blockade By Radioligand Binding Assay With hERG Membrane Preparations - Merck Millipore. [Link]

  • Ames Test - Charles River Laboratories. [Link]

  • Ames Mutagenicity Test | Nelson Labs. [Link]

  • Toxicity of Some Phenolic Derivatives—In Vitro Studies - SciSpace. [Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells - Pharmaceutical Sciences. [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A - Metrion Biosciences. [Link]

  • Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia | PLOS One - Research journals. [Link]

  • Genetic toxicology of lead compounds - PubMed - NIH. [Link]

  • Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION - 3M. [Link]

  • Acute exposure to environmentally relevant concentrations of benzophenone-3 induced genotoxicity in Poecilia reticulata - PubMed. [Link]

  • In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity - PMC. [Link]

  • Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability - PMC. [Link]

  • Genotoxicity and mutagenicity assessment of a standardized extract (P2Et) obtained from Caesalpinia spinosa - PMC. [Link]

  • pharmacology/toxicology review and evaluation - CPY Document - FDA. [Link]

  • Metabolic profiling, ADME pharmacokinetics, molecular docking studies and antibacterial potential of Phyllantus muellerianus leaves - PMC. [Link]

  • ADME-PK and preformulation - Novalix. [Link]

  • Physicochemical Properties - Frontage Laboratories. [Link]

Sources

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield in 3-phenylazetidin-3-ol synthesis

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 3-phenylazetidin-3-ol. It addresses common challenges and offers practical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 3-phenylazetidin-3-ol. It addresses common challenges and offers practical, field-proven solutions to improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 3-phenylazetidin-3-ol?

The most prevalent and generally reliable method involves the nucleophilic addition of a phenyl organometallic reagent, such as phenylmagnesium bromide (a Grignard reagent), to a protected N-Boc-azetidin-3-one. This is followed by the deprotection of the nitrogen atom.[1] This approach is favored due to the commercial availability of the starting materials and the straightforward nature of the reaction.

Q2: Why is protection of the azetidine nitrogen essential during the synthesis?

The nitrogen atom in the azetidine ring is a secondary amine, which is both nucleophilic and has an acidic proton. During the Grignard reaction, the unprotected N-H group would react with the highly basic Grignard reagent, quenching it and preventing the desired addition to the carbonyl group. Protection, typically with a tert-butyloxycarbonyl (Boc) group, renders the nitrogen non-nucleophilic and removes the acidic proton, allowing the reaction to proceed as intended.

Q3: Which N-protecting group is most suitable for this synthesis?

The tert-butyloxycarbonyl (Boc) group is the most commonly used protecting group for this synthesis.[1] It is robust enough to withstand the basic conditions of the Grignard reaction but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, which generally do not affect the final product.

Q4: How can I effectively monitor the progress of the Grignard reaction?

Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction's progress. A sample of the reaction mixture is quenched with a saturated ammonium chloride solution, extracted, and spotted on a TLC plate. The disappearance of the starting material (N-Boc-azetidin-3-one) spot and the appearance of a new, typically lower Rf, product spot (N-Boc-3-phenylazetidin-3-ol) indicates the reaction is proceeding. Staining with potassium permanganate is often effective for visualizing the spots.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-phenylazetidin-3-ol, particularly via the Grignard reaction with N-Boc-azetidin-3-one.

Problem 1: Low or No Conversion of Starting Material

This is a common issue often related to the quality and handling of the Grignard reagent or the reaction conditions.

  • Possible Cause: Inactive or degraded Grignard reagent.

    • Scientific Rationale: Grignard reagents are highly sensitive to moisture and air (oxygen).[2] Exposure to even trace amounts of water will protonate and inactivate the reagent.

    • Solution:

      • Use Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[3]

      • Reagent Quality: Use freshly prepared phenylmagnesium bromide or a high-quality commercial solution.[4] If using a commercial source, ensure it has been stored properly under an inert atmosphere.

      • Titration: Before starting the reaction, it is highly recommended to titrate a small aliquot of the Grignard reagent to determine its exact molarity. This ensures you are adding the correct stoichiometric amount.

  • Possible Cause: Inadequate reaction temperature.

    • Scientific Rationale: The addition of the Grignard reagent is an exothermic process. If the temperature is too high, it can lead to side reactions. If it's too low, the reaction rate may be too slow.

    • Solution: The addition of the N-Boc-azetidin-3-one solution to the Grignard reagent should be performed slowly at a reduced temperature, typically 0 °C, to control the exotherm. After the addition is complete, the reaction is often allowed to warm to room temperature to ensure completion.

Problem 2: Significant Byproduct Formation

The formation of byproducts can significantly lower the yield and complicate the purification process.

  • Possible Cause: Competing enolization of N-Boc-azetidin-3-one.

    • Scientific Rationale: The protons alpha to the carbonyl group are acidic and can be abstracted by the basic Grignard reagent, leading to the formation of an enolate. This enolate is unreactive towards further Grignard addition and will revert to the starting material upon workup.

    • Solution:

      • Low Temperature: Performing the addition at a lower temperature (-78 °C) can favor the nucleophilic addition over the enolization pathway.

      • Use of Additives: The addition of a Lewis acid like cerium(III) chloride (CeCl₃) can sometimes improve yields by increasing the electrophilicity of the carbonyl carbon, thereby promoting the desired nucleophilic attack over enolization. This is known as the Luche reduction conditions, although adapted here for a Grignard addition.

  • Possible Cause: Ring-opening of the azetidine ring.

    • Scientific Rationale: The azetidine ring is strained and can be susceptible to ring-opening under certain conditions, although this is less common with a stable protecting group like Boc.

    • Solution: Ensure that the workup conditions are not overly harsh. A careful quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) is recommended. Avoid using strong acids during the initial workup of the Grignard reaction.

Problem 3: Difficult Purification of the Final Product

Even with a successful reaction, isolating the pure 3-phenylazetidin-3-ol can be challenging.

  • Possible Cause: Co-elution of the product with byproducts during chromatography.

    • Scientific Rationale: The polarity of the desired product and some byproducts might be very similar, making separation by standard column chromatography difficult.

    • Solution:

      • Optimize Chromatography: A gradient elution on silica gel is typically effective. Start with a less polar eluent system (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the polarity (e.g., to 30-40% Ethyl Acetate in Hexanes).

      • Alternative Purification: If chromatography is ineffective, consider crystallization of the product or its salt form (e.g., hydrochloride salt after deprotection).

  • Possible Cause: Product degradation during purification or storage.

    • Scientific Rationale: Tertiary alcohols can sometimes be sensitive, and the unprotected azetidine is a free amine that can be reactive.

    • Solution:

      • Mild Workup: Ensure the aqueous workup is done at a low temperature and that the product is not exposed to strong acids or bases for extended periods.

      • Proper Storage: Store the purified product under an inert atmosphere at a low temperature to prevent degradation.

Data and Protocols

Recommended Reaction Parameters
ParameterRecommended ValueRationale
Grignard Reagent Phenylmagnesium bromideCommercially available, reliable reactivity.
Protecting Group N-BocStable to Grignard conditions, easily removed.
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for reactants, compatible with Grignard reagents.
Equivalents of Grignard 1.2 - 1.5 equivalentsA slight excess ensures complete consumption of the starting material.
Addition Temperature 0 °CControls exotherm and minimizes side reactions.
Reaction Time 1-3 hours after additionTypically sufficient for reaction completion at room temperature.
Quenching Agent Saturated aq. NH₄ClMildly acidic quench to protonate the alkoxide and destroy excess Grignard.
Deprotection Agent 4M HCl in Dioxane or TFA in DCMEffective for Boc removal.
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Grignard Reaction cluster_workup Workup & Purification (Protected) cluster_deprotection Deprotection A Dry Glassware under Vacuum/Heat B Prepare Anhydrous THF A->B C Obtain/Prepare Phenylmagnesium Bromide E Cool Grignard Reagent to 0°C C->E D Dissolve N-Boc-azetidin-3-one in Anhydrous THF F Slowly Add Azetidinone Solution to Grignard D->F E->F G Warm to Room Temperature Monitor by TLC F->G H Quench with Saturated aq. NH4Cl G->H I Extract with Ethyl Acetate H->I J Dry, Filter, Concentrate I->J K Purify by Column Chromatography J->K L Dissolve N-Boc-3-phenylazetidin-3-ol in DCM or Dioxane K->L M Add TFA or 4M HCl in Dioxane L->M N Stir at Room Temperature M->N O Neutralize and Extract N->O P Purify to obtain 3-phenylazetidin-3-ol O->P

Caption: Workflow for the synthesis of 3-phenylazetidin-3-ol.

Step-by-Step Protocol: Synthesis of N-Boc-3-phenylazetidin-3-ol
  • Setup: Under an inert atmosphere (N₂ or Ar), add phenylmagnesium bromide (1.2 equiv.) in anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the Grignard solution to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve N-Boc-azetidin-3-one (1.0 equiv.) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred Grignard reagent, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield N-Boc-3-phenylazetidin-3-ol.

References

  • Benchchem. Spectroscopic and Synthetic Profile of 3-Methoxy-3-phenylazetidine: A Technical Guide.
  • Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • ResearchGate. Proposed Kulinkovich‐type mechanism for NH‐azetidine formation.
  • Wikipedia. Kulinkovich reaction.
  • Organic Chemistry Portal. Kulinkovich-de Meijere Reaction.
  • Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • PMC. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
  • PMC. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • Google Patents. EP1971573B1 - Processes for preparing intermediate compounds useful for the preparation of ezetimibe.
  • Organic Chemistry Portal. Azetidine synthesis.
  • ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates | Request PDF.
  • Organic Syntheses Procedure. Benzenemethanamine, N-(2-ethenylcyclopropyl)-N-(phenylmethyl).
  • PubMed. Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl).
  • Rsc.org. Supporting Information.
  • Benchchem. Synthesis of 3-Methyl-1-phenyl-3-pentanol via Grignard Reaction: An Application Note and Protocol.
  • Google Patents. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • PMC. 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells.
  • Switchable Synthesis of 3-Aminoindolines and 2'- Aminoarylacetic Acids Using Grignard Reagents and 3- Azido-2-hydroxyindolines.
  • Phenylmagnesium Bromide (16% in Tetrahydrofuran, ca. 1mol/L).
  • Beilstein Journals. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction.
  • ScienceScholar. Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity.
  • ScienceOpen. Structural simplification: an efficient strategy in lead optimization.
  • AWS. Synthesis of Simple 3,3-diarylazetidines from N-Boc-3- aryl-azetidinols using Friedel-Crafts Arylation Conditions.
  • ResearchGate. Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine.
  • ResearchGate. Recent progress in synthesis of 3-functionalized azetidines.
  • MDPI. Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones.
  • PubMed. Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams.
  • Google Patents. US20050069997A1 - Purification of biologically-produced 1,3-propanediol.
  • MDPI. Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones.
  • RSC Publishing. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation.
  • Zephycandidine A and Synthetic Analogues—Synthesis and Evaluation of Biological Activity.

Sources

Optimization

preventing ring-opening degradation of 3-phenylazetidin-3-ol under acidic conditions

Welcome to the Advanced Heterocycle Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of strained four-membered rings. 3-phenylazetidin-3-ol presents a un...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Heterocycle Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of strained four-membered rings. 3-phenylazetidin-3-ol presents a unique synthetic challenge: it combines the inherent ~26 kcal/mol ring strain of an azetidine with a basic secondary amine and a benzylic/tertiary hydroxyl group.

Under acidic conditions, this molecule is highly susceptible to ring-opening degradation [1]. This guide explores the mechanistic causality behind this instability and provides field-proven troubleshooting strategies to preserve the azetidine core during your workflows.

Mechanistic Insight: Why Does the Ring Open?

To prevent degradation, we must first understand the two competing acid-mediated decomposition pathways [2]. The degradation is not random; it is driven by the protonation of specific heteroatoms, which activates the strained ring toward collapse.

  • Pathway A: Nitrogen Protonation (Azetidinium Formation) The free azetidine nitrogen is highly basic (pKa ~9.5). In mildly acidic conditions (pH < 6), it protonates to form an azetidinium ion. This quaternization withdraws electron density from the adjacent C2 and C4 carbons, making them highly electrophilic. Even weak nucleophiles (e.g., ambient water, chloride ions from HCl, or pendant functional groups) can attack these carbons, triggering an irreversible SN​2 -type ring cleavage [3].

  • Pathway B: Hydroxyl Protonation (Carbocation Formation) Under strongly acidic conditions or in the presence of Lewis acids, the C3 hydroxyl group can be protonated and depart as water. This generates a C3 carbocation. While a simple phenyl group provides less resonance stabilization than an electron-rich arene (like a p-methoxyphenyl group) [4], the combination of elevated temperatures and strong acids will still force this dehydration, leading to rapid ring expansion or fragmentation.

Degradation Pathways Diagram

G cluster_N Pathway A: N-Protonation (pH < 6) cluster_O Pathway B: O-Protonation (Strong Acid) SM 3-phenylazetidin-3-ol (Intact Ring) N_prot Azetidinium Ion (N-Protonated) SM->N_prot Brønsted Acid O_prot Oxonium Ion (O-Protonated) SM->O_prot Lewis/Strong Acid N_deg Nucleophilic Ring-Opening (Acyclic Amine) N_prot->N_deg Nucleophilic Attack (Cl-, H2O) Carbo C3-Carbocation (Benzylic) O_prot->Carbo -H2O O_deg Ring Expansion / Fragmentation Carbo->O_deg Rearrangement

Acid-mediated degradation pathways of 3-phenylazetidin-3-ol via N- or O-protonation.

Frequently Asked Questions (FAQs)

Q1: My yield drops significantly during silica gel chromatography. Is the silica destroying my product? Yes. Standard silica gel is mildly acidic (pH ~4.5–5.5). For free -NH azetidines, this acidity is sufficient to protonate the nitrogen, causing irreversible binding to the column or catalyzing ring-opening over time. Solution: Pre-treat your silica gel by flushing the column with 1–2% Triethylamine (TEA) in your starting solvent system to neutralize the acidic silanol groups, or switch to basic alumina.

Q2: I need to perform a reaction that requires Lewis acid catalysis (e.g., BF3​⋅OEt2​ ). How can I protect the azetidine core? You must eliminate the basicity of the nitrogen. Converting the secondary amine to a carbamate (e.g., N-Boc, N-Cbz) or a sulfonamide (e.g., N-Tosyl) withdraws electron density via resonance. This prevents the nitrogen from coordinating with the Lewis acid and stabilizes the ring against nucleophilic attack [5].

Q3: I am using neat TFA to deprotect an N-Boc group on this molecule, but LC-MS shows massive degradation. Why? Prolonged exposure to neat Trifluoroacetic acid (TFA) successfully removes the Boc group but leaves the fully protonated, highly strained free azetidinium ion exposed to ambient nucleophiles. Solution: Do not use neat TFA. Use 10-20% TFA in Dichloromethane (DCM) with a carbocation scavenger (like triethylsilane), and strictly limit reaction times to <30 minutes. Alternatively, use 4M HCl in dioxane at 0 °C to precipitate the stable hydrochloride salt immediately upon deprotection.

Quantitative Data: N-Substituent Effects on Stability

To systematically prevent degradation, select an appropriate N-protecting group based on your required reaction conditions. The table below summarizes how modulating the nitrogen's pKa impacts ring stability.

N-SubstituentApprox. Nitrogen pKa​ Stability at pH < 3Primary Degradation RiskRecommended Use Case
Free -NH 9.0 – 9.5Poor Rapid ring-opening via azetidiniumAvoid prolonged acid exposure; store as HCl salt at -20 °C.
-Alkyl (e.g., Benzyl)8.5 – 9.0Moderate Nucleophilic attack at C2/C4Use as a stable intermediate for hydrogenolysis [6].
-Boc / -Cbz < 1.0Excellent Stable against weak nucleophilesStandard acid-catalyzed reactions and cross-couplings.
-Tosyl (Ts) < 0.0Outstanding Highly stableHarsh Lewis acid conditions or high-temperature reflux.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in validation steps to confirm the azetidine ring remains intact.

Protocol A: Mild N-Boc Protection of 3-phenylazetidin-3-ol

This protocol neutralizes the basicity of the nitrogen, protecting the ring from subsequent acidic steps.

  • Preparation: Dissolve 3-phenylazetidin-3-ol (1.0 equiv, typically as the hydrochloride salt) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add Triethylamine (TEA) (2.5 equiv) dropwise. Causality: TEA neutralizes the HCl salt and acts as an acid scavenger, preventing localized acidic hotspots.

  • Reagent Addition: Add Di-tert-butyl dicarbonate ( Boc2​O ) (1.1 equiv) in a single portion. Stir at 0 °C for 15 minutes, then allow to warm to room temperature for 2 hours.

  • Self-Validation (TLC): Spot the reaction on a TLC plate. Stain with Ninhydrin and heat. The starting material will show a bright purple spot (free amine). The reaction is complete when the purple spot disappears, indicating full conversion to the N-Boc protected (Ninhydrin-negative) product.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: pH-Controlled Aqueous Workup for Free Azetidines

Standard 1M HCl washes will destroy free azetidines. Use this protocol to remove basic impurities without ring cleavage.

  • Quenching: Dilute your completed reaction mixture with an organic solvent (e.g., Ethyl Acetate).

  • Mild Acid Wash: Instead of strong mineral acids, wash the organic layer with a 10% aqueous solution of Citric Acid or a NaH2​PO4​ buffer (pH ~4.5). Causality: Weak organic acids protonate simple aliphatic amines (removing them into the aqueous layer) but do not provide a strong enough electrophilic environment or aggressive counter-nucleophile (like Cl− ) to rapidly cleave the azetidinium intermediate.

  • Rapid Neutralization: Immediately wash the organic layer with saturated aqueous NaHCO3​ to restore a neutral/mildly basic environment.

  • Self-Validation (LC-MS): Analyze the organic layer via LC-MS. An intact 3-phenylazetidin-3-ol core will show an [M+H]+ peak at m/z 150.1. A peak at m/z 168.1 ( +H2​O ) or m/z 186.1 ( +HCl ) indicates that ring-opening has occurred during the workup.

References

  • National Institutes of Health (NIH). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Available at:[Link]

  • Indian Institute of Technology Kanpur (IITK). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Available at:[Link]

  • American Chemical Society (ACS). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry. Available at:[Link]

  • American Chemical Society (ACS). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. Available at:[Link]

  • ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities. Available at:[Link]

Troubleshooting

Technical Support Center: Catalyst Optimization for 3-Phenylazetidin-3-ol Structural Derivatization

Welcome to the technical support center for the catalyst-driven structural derivatization of 3-phenylazetidin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the catalyst-driven structural derivatization of 3-phenylazetidin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable, yet sometimes challenging, heterocyclic scaffold. The inherent ring strain and the presence of multiple reactive sites (the secondary amine and the tertiary alcohol) in the 3-phenylazetidin-3-ol core demand a nuanced approach to catalyst system optimization.[1][2]

This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the laboratory. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and overcome synthetic hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common inquiries regarding the derivatization of the 3-phenylazetidin-3-ol scaffold.

Q1: I want to perform an N-arylation on 3-phenylazetidin-3-ol. Which catalytic system is a good starting point?

  • Recommended Starting System:

    • Palladium Precatalyst: A G3 or G4 palladacycle precatalyst (e.g., XPhos-Pd-G3).

    • Ligand: A bulky, electron-rich biaryl phosphine ligand such as XPhos or RuPhos. These ligands are crucial for promoting both the oxidative addition and the C-N reductive elimination steps of the catalytic cycle.[7]

    • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is typically required to deprotonate the azetidine nitrogen.[8]

    • Solvent: Anhydrous, degassed toluene or 1,4-dioxane are standard choices.

Q2: My starting material has other functional groups. How do I prevent side reactions at the 3-hydroxyl group?

A2: This is a critical consideration. The tertiary alcohol can compete with the secondary amine, especially under basic conditions, leading to O-arylation or other side reactions. There are two primary strategies to ensure N-selectivity:

  • Protecting the Hydroxyl Group: The most straightforward approach is to protect the alcohol as a silyl ether (e.g., using TBSCl) or a benzyl ether. This removes the competing nucleophile entirely. The protecting group can then be removed in a subsequent step.

  • Kinetic Control and Catalyst Choice: In many cases, the secondary amine is significantly more nucleophilic and less sterically hindered than the tertiary alcohol, allowing for selective N-functionalization without protection. The success of this approach depends heavily on the catalyst system. Bulky ligands can sterically disfavor coordination and reaction at the more crowded oxygen atom. Careful selection of a mild base may also be necessary if the protecting group strategy is not viable.[6]

Q3: Besides N-arylation, what other catalytic derivatizations are common for this scaffold, and what are the key challenges?

A3: The 3-phenylazetidin-3-ol core allows for several transformations:

  • N-Acylation/Sulfonylation: These are typically not catalytic and are achieved with acyl chlorides or sulfonyl chlorides in the presence of a non-nucleophilic base. The main challenge is potential ring-opening if the reaction conditions are too harsh (e.g., too Lewis acidic or high temperatures).

  • O-Acylation/Alkylation: Derivatization of the hydroxyl group requires deprotonation with a strong base (e.g., NaH) followed by reaction with an electrophile. The challenge here is achieving selectivity if the nitrogen is unprotected.

  • C-H Functionalization: This is an advanced strategy for derivatizing the phenyl ring or even the azetidine backbone. These reactions often require specific directing groups and specialized palladium, rhodium, or iridium catalysts.[1][9] The primary challenge is controlling regioselectivity.

Q4: Can the azetidine ring open during catalytic reactions? What conditions should I avoid?

A4: Yes, ring-opening is a significant risk due to the inherent ring strain of the four-membered ring (approx. 25.4 kcal/mol).[2] This is most commonly triggered by:

  • Lewis Acids: Strong Lewis acids can coordinate to the nitrogen, activating the ring for nucleophilic attack. Be cautious with certain catalyst precursors or additives.

  • Strongly Acidic Conditions: Protonation of the azetidine nitrogen can also lead to ring-opening.[2]

  • High Temperatures: Excessive heat (>120 °C) can provide the energy to overcome the activation barrier for ring cleavage, especially for prolonged reaction times.

It is crucial to monitor reactions closely and use the mildest conditions possible to achieve the desired transformation.

Part 2: Troubleshooting Guides for N-Arylation

This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during the palladium-catalyzed N-arylation of 3-phenylazetidin-3-ol.

Scenario 1: Low or No Product Yield

Q: My reaction shows very low conversion, and I am mostly recovering my starting materials (azetidine and aryl halide). What is the likely cause?

A: This classic symptom points towards a problem with catalyst activation or activity. The catalytic cycle has likely failed to initiate or has been arrested.

Root Cause Analysis & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming from your precatalyst.

    • Solution: Ensure you are using a high-quality, modern precatalyst. If using a simple Pd(II) source like Pd(OAc)₂, the reduction to Pd(0) can be inefficient.[6][10] Consider adding a small amount of an external reductant or switching to a precatalyst that forms the active species more reliably. Also, ensure your phosphine ligand has not oxidized; store it under an inert atmosphere.

  • Inappropriate Base: The base might be too weak to deprotonate the azetidine-palladium complex, a key step in the catalytic cycle.

    • Solution: Switch to a stronger base. NaOtBu is generally more effective than K₂CO₃ or Cs₂CO₃ for Buchwald-Hartwig aminations.[8] The physical properties of the base also matter; ensure it is a fine, free-flowing powder.

  • Poor Reagent Purity / Inert Atmosphere: Palladium catalysts are highly sensitive to oxygen and other impurities.

    • Solution: Use anhydrous, degassed solvents. Ensure all reagents are of high purity. The reaction must be performed under a rigorously inert atmosphere (argon or nitrogen). Use proper Schlenk line or glovebox techniques. If you see the reaction mixture turn black, this is likely "palladium black" precipitation, a clear sign of catalyst decomposition.

Q: My reaction starts, but then stalls, leaving a mixture of starting materials and product. Why?

A: This suggests catalyst deactivation or reagent insolubility.

Root Cause Analysis & Solutions:

  • Catalyst Decomposition Over Time: While the initial activation was successful, the catalyst may not be stable under the reaction conditions, especially at elevated temperatures.

    • Solution: Lower the reaction temperature (e.g., from 110 °C to 90 °C) and increase the reaction time. Also, re-evaluate your ligand choice. A more sterically bulky and electron-rich ligand can better stabilize the palladium center throughout the catalytic cycle.[7][11]

  • Reagent Insolubility: If the base or one of the starting materials is not soluble in the reaction solvent, the reaction will be slow and may appear to stall as the accessible material is consumed.

    • Solution: Try a different solvent system. Toluene and dioxane are common, but sometimes a switch is necessary. Gentle heating and vigorous stirring are essential. In some cases, adding a co-solvent can improve solubility.

Scenario 2: Formation of Significant Side Products

Q: I am seeing a significant amount of a side product that appears to be the O-arylated azetidine. How can I improve N-selectivity?

A: This indicates that the hydroxyl group is competing as a nucleophile.

Root Cause Analysis & Solutions:

  • Base-Promoted O-Deprotonation: The strong base required for N-H deprotonation is also capable of deprotonating the tertiary alcohol, creating a competing alkoxide nucleophile.

    • Solution 1 (Protecting Group): The most robust solution is to protect the hydroxyl group as a TBS or benzyl ether prior to the coupling reaction. This is the recommended approach for ensuring clean N-arylation.

    • Solution 2 (Optimize Reaction Conditions): If protection is not feasible, try lowering the reaction temperature. This can often increase the kinetic preference for the more nucleophilic nitrogen atom. You can also screen different ligands. A very bulky ligand (e.g., tBuXPhos) may sterically hinder the approach to the more crowded tertiary alcohol.

Q: My mass spec shows a peak corresponding to a dehalogenated arene (hydrodehalogenation). What causes this side reaction?

A: Hydrodehalogenation is a common side reaction in cross-coupling chemistry, often stemming from β-hydride elimination pathways or protonolysis.

Root Cause Analysis & Solutions:

  • Presence of Water or Protic Impurities: Trace amounts of water can protonolyze key organopalladium intermediates.

    • Solution: Rigorously dry all reagents, solvents, and glassware. Ensure the inert gas line has a drying tube.

  • β-Hydride Elimination from the Base: The tert-butoxide base can, under certain conditions, act as a hydride source.

    • Solution: While less common, if this is suspected, switching to a different base like LHMDS or K₃PO₄ (though this may require higher temperatures) could be beneficial.

Part 3: Experimental Protocols & Data

Optimized Protocol for Buchwald-Hartwig N-Arylation

This protocol provides a robust starting point for the N-arylation of 3-phenylazetidin-3-ol with an aryl bromide.

1. Reagent Preparation:

  • Ensure all glassware is oven-dried and cooled under a stream of argon.

  • Solvents (e.g., Toluene) should be anhydrous and degassed via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.

2. Reaction Setup (Performed in a Glovebox or under Argon):

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 3-phenylazetidin-3-ol (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the phosphine ligand (e.g., XPhos, 2 mol %).

  • Add the palladium precatalyst (e.g., XPhos-Pd-G3, 1 mol %).

  • Seal the vial with a PTFE-lined cap.

3. Reaction Execution:

  • Remove the vial from the glovebox (if used) and add the anhydrous, degassed toluene via syringe to achieve a concentration of ~0.1 M with respect to the aryl bromide.

  • Place the vial in a preheated oil bath or heating block set to 100 °C.

  • Stir the reaction vigorously for 12-24 hours.

4. Monitoring and Workup:

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

5. Purification:

  • Purify the crude product via flash column chromatography on silica gel.

Table 1: Ligand and Base Screening Data (Example)

This table illustrates a typical optimization study for the coupling of 3-phenylazetidin-3-ol with 4-bromotoluene.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene1001885
2Pd₂(dba)₃ (1)RuPhos (2)NaOtBu (1.4)Toluene1001881
3Pd₂(dba)₃ (1)XPhos (2)K₂CO₃ (2.0)Dioxane1102432
4XPhos-Pd-G3 (1)-NaOtBu (1.4)Toluene1001294
5XPhos-Pd-G3 (1)-LHMDS (1.4)Toluene1001291

Yields are determined by ¹H NMR using an internal standard and represent an illustrative dataset.

Part 4: Visualizing Workflows and Mechanisms

Troubleshooting Workflow

This diagram outlines a logical decision-making process for troubleshooting a problematic N-arylation reaction.

TroubleshootingWorkflow Start Reaction Failure: Low Yield / Stalled Check_Inert Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Inert_OK Atmosphere & Purity OK Check_Inert->Inert_OK Yes Fix_Inert Action: Degas Solvents, Use Glovebox, Check Reagent Quality Check_Inert->Fix_Inert No Check_Catalyst Evaluate Catalyst System Catalyst_OK Catalyst System OK Check_Catalyst->Catalyst_OK OK Fix_Catalyst Action: 1. Switch to Precatalyst 2. Screen Ligands (e.g., XPhos, RuPhos) Check_Catalyst->Fix_Catalyst Suboptimal Ligand/Source Check_Conditions Assess Reaction Conditions Fix_Base Action: Switch to Stronger Base (NaOtBu, LHMDS) Check_Conditions->Fix_Base Base Issue Fix_Temp Action: 1. Lower Temperature 2. Change Solvent Check_Conditions->Fix_Temp Temp/Solvent Issue Success Reaction Optimized Check_Conditions->Success All OK Inert_OK->Check_Catalyst Catalyst_OK->Check_Conditions Conditions_OK Conditions OK Fix_Inert->Start Re-run Fix_Catalyst->Start Re-run Fix_Base->Start Re-run Fix_Temp->Start Re-run

Caption: A decision tree for troubleshooting low-yield N-arylation reactions.

Simplified Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the key steps in the catalytic cycle, highlighting where potential issues can arise.

CatalyticCycle Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R₂NH - HX (Base) Issue1 Ligand steric/electronic properties are critical here RedElim Reductive Elimination Complex AmineCoord->RedElim Issue2 Base strength is crucial for this step RedElim->Pd0 - Ar-NR₂ Issue3 Bulky ligands facilitate this step

Caption: Key stages of the palladium-catalyzed N-arylation cycle.

References

  • Sumida, A., Ogawa, K., Imoto, H., & Naka, K. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Advances. Available at: [Link]

  • Hossian, M. S., & Lee, D. (2021). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Molecules. Available at: [Link]

  • Sumida, A., Ogawa, K., Imoto, H., & Naka, K. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]

  • Sumida, A., Ogawa, K., Imoto, H., & Naka, K. (2023). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. ResearchGate. Available at: [Link]

  • Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Chemistry. Available at: [Link]

  • Fors, B. P., et al. (2009). Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines. Angewandte Chemie International Edition. Available at: [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., & Meadows, R. E. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry. Available at: [Link]

  • Witulski, B., et al. (2007). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Synlett. Available at: [Link]

  • Witulski, B., et al. (2007). Palladium‐Catalyzed N‐Arylation Reactions with Aziridine and Azetidine. ChemInform. Available at: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available at: [Link]

  • Degennaro, L., et al. (2018). Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. The Journal of Organic Chemistry. Available at: [Link]

  • Anderson, K. W., et al. (2005). Expedited Palladium-Catalyzed Amination of Aryl Nonaflates through the Use of Microwave-Irradiation and Soluble Organic Amine Bases. The Journal of Organic Chemistry. Available at: [Link]

  • Pathammavong, C., et al. (2022). Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism. ChemRxiv. Available at: [Link]

  • Watson, D. A., et al. (2003). N-arylation of aziridines. The Journal of Organic Chemistry. Available at: [Link]

  • Witulski, B., et al. (2026). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate. Available at: [Link]

  • Kananovich, D. G., et al. (2025). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega. Available at: [Link]

  • Wang, Y., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available at: [Link]

  • Kán, J., & Mečiarová, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Alcaide, B., & Almendros, P. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. Available at: [Link]

  • Lundgren, R. J., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. WordPress. Available at: [Link]

  • Shahbaz, M. (2025). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Campeau, L. C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • bioRxiv. (2022). Introduction. bioRxiv.org. Available at: [Link]

  • Lerch, O., Temme, O., & Daldrup, T. (n.d.). Optimization of derivatization reagent composition for the completely... ResearchGate. Available at: [Link]

  • Unknown. (n.d.). High performance solid-phase analytical derivatization of phenols for gas chromatography–mass spectrometry. ba333. Available at: [Link]

  • Jones, A., Acquaviva, A., & Resch, J. (2025). Analytical derivatization techniques. OA Monitor Ireland. Available at: [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Chromatography. Available at: [Link]

  • Dotsenko, V. V., et al. (2025). Optimization of the derivatization temperature. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-Phenylazetidin-3-ol vs. 3-Phenylpyrrolidin-3-ol

Executive Summary In modern drug discovery and synthetic organic chemistry, the selection of saturated nitrogen heterocycles is a critical determinant of a molecule's pharmacokinetic profile and synthetic tractability. 3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and synthetic organic chemistry, the selection of saturated nitrogen heterocycles is a critical determinant of a molecule's pharmacokinetic profile and synthetic tractability. 3-Phenylazetidin-3-ol and 3-phenylpyrrolidin-3-ol are structurally analogous scaffolds, differing only by a single methylene unit in their respective rings (four-membered vs. five-membered). However, this seemingly minor structural variance fundamentally alters their thermodynamic stability and chemical reactivity. This guide provides an in-depth, objective comparison of these two scaffolds, focusing on carbocation-mediated substitutions, ring strain dynamics, and their practical behavior in the laboratory.

Structural and Thermodynamic Foundations

The divergent reactivity of these small saturated heterocycles is heavily dictated by Baeyer strain (angle strain) and the geometric demands of reaction intermediates[1].

Azetidine Scaffold (3-Phenylazetidin-3-ol): The four-membered azetidine ring possesses an exceptionally high ring strain of approximately 26 kcal/mol. The internal C-C-C bond angles are forcibly compressed to ~90°. When the C3 hydroxyl group is activated to leave—forming a carbocation in an SN​1 mechanism—the C3 carbon must rehybridize from sp3 to sp2 . An sp2 hybridized carbon strongly prefers a 120° planar geometry. Forcing an sp2 center into a 90° constrained ring drastically increases the overall strain energy. Consequently, the azetidinyl carbocation is thermodynamically inaccessible unless heavily stabilized by strongly electron-donating aryl groups (e.g., p-methoxyphenyl). The unsubstituted phenyl ring in 3-phenylazetidin-3-ol provides insufficient resonance to overcome this massive strain penalty.

Pyrrolidine Scaffold (3-Phenylpyrrolidin-3-ol): In stark contrast, the five-membered pyrrolidine ring exhibits minimal ring strain (~6 kcal/mol). Its flexible envelope conformation easily accommodates the geometric demands of an sp2 hybridized carbocation at the C3 position, as the internal angles (~108°) are much closer to the ideal 120°. As a result, pyrrolidinyl carbocations form readily, allowing the scaffold to undergo rapid and high-yielding substitutions.

Comparative Reactivity Profiles

To objectively compare the reactivity of these two compounds, we must examine their behavior under identical SN​1 substitution conditions. A benchmark study published in rigorously investigated the synthesis of 3-aryl-3-sulfanyl heterocycles via iron-catalyzed thiol alkylation[2].

  • Azetidine Resistance: When 3-phenylazetidin-3-ol was subjected to FeCl3​ -catalyzed nucleophilic substitution with benzylmercaptan, the reaction completely failed, returning unreacted starting material even when forced at elevated temperatures (80 °C)[2]. The activation energy required to form the highly strained azetidine carbocation is simply too high.

  • Pyrrolidine Reactivity: Under the exact same catalytic conditions, the five-membered analog (pyrrolidine-3-ol derivative) underwent smooth SN​1 substitution, yielding the corresponding 3-sulfanyl pyrrolidine in an impressive 93% yield[2].

Quantitative Data & Performance Metrics

The following table summarizes the key physicochemical and reactivity metrics differentiating the two scaffolds:

Parameter3-Phenylazetidin-3-ol3-Phenylpyrrolidin-3-ol
Ring Size 4-membered5-membered
Approximate Ring Strain ~26 kcal/mol~6 kcal/mol
C3 Hybridization Preference Strongly prefers sp3 (resists sp2 )Tolerates sp2 intermediate
Carbocation Stability at C3 Highly Unstable (High Energy Barrier)Stable (Low Energy Barrier)
Yield in Fe-Catalyzed Thiol Alkylation 0% (Returns starting material)93% (Rapid substitution)
Primary Degradation/Side Reaction Ring-opening / RearrangementElimination (Dehydration)

Mechanistic and Workflow Visualizations

Mechanism A 3-Phenylazetidin-3-ol (High Strain) C Protonation / Lewis Acid Activation A->C B 3-Phenylpyrrolidin-3-ol (Low Strain) B->C D Azetidinyl Carbocation (Highly Unstable, ~90° angle forces sp2) C->D High Energy Barrier E Pyrrolidinyl Carbocation (Stable, accommodates ~108° angle) C->E Low Energy Barrier F No Reaction / Rearrangement D->F G Rapid SN1 Substitution (e.g., Thiol Alkylation) E->G

Mechanistic divergence driven by ring strain and carbocation stability.

Workflow S1 Substrate Prep Equimolar Amounts S2 Catalyst Addition FeCl3 (5 mol%) S1->S2 S3 Nucleophile Benzylmercaptan S2->S3 S4 Thermal Incubation 80 °C, 12h S3->S4 S5 LC-MS / NMR Analysis Checkpoint S4->S5

Self-validating experimental workflow for Fe-catalyzed thiol alkylation.

Experimental Methodologies

To empirically validate the differential reactivity of these two scaffolds, the following self-validating protocol for Iron-Catalyzed Thiol Alkylation is provided.

Causality of Experimental Design: We utilize FeCl3​ (5 mol%) as a mild Lewis acid to activate the tertiary alcohol. Stronger Brønsted acids (like TfOH) would cause non-specific ring-opening of the sensitive azetidine. Benzylmercaptan is selected as a highly nucleophilic trap to capture any transient carbocation formed.

Step-by-Step Protocol:

  • Substrate Preparation: In two separate oven-dried Schlenk flasks, dissolve 1.0 mmol of N -Cbz-3-phenylazetidin-3-ol (Flask A) and N -Cbz-3-phenylpyrrolidin-3-ol (Flask B) in 5.0 mL of anhydrous 1,2-dichloroethane (DCE).

  • Nucleophile Addition: Add 1.2 mmol of benzylmercaptan to each flask via syringe.

  • Catalyst Activation: Add 5 mol% (0.05 mmol) of anhydrous FeCl3​ to both mixtures. The mild Lewis acidity is precisely calibrated to promote C-O bond cleavage while preventing background decomposition.

  • Thermal Incubation: Heat both reactions to 80 °C under an inert argon atmosphere for 12 hours.

  • Self-Validating Checkpoint (LC-MS Monitoring): At t=2h, 6h, and 12h, withdraw 10 µL aliquots. Quench with saturated aqueous NaHCO3​ and extract with ethyl acetate. Analyze the organic layer via LC-MS.

    • Expected Outcome: Flask A will display >95% unreacted starting material mass, confirming the thermodynamic barrier of the azetidine carbocation. Flask B will show rapid, progressive conversion to the product mass (M+ - OH + S-Bn), validating the stability of the pyrrolidine intermediate.

  • Workup and Isolation: Cool the reactions to room temperature. Quench with water, extract with dichloromethane, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify Flask B via silica gel chromatography to isolate the 3-sulfanyl pyrrolidine product.

References

  • Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

Advanced HPLC Method Validation for 3-Phenylazetidin-3-ol Purity Analysis: A Comparative Guide

3-Phenylazetidin-3-ol is a highly strained, nitrogen-containing four-membered heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical candidates, including HCV NS5B inhibitors and nove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

3-Phenylazetidin-3-ol is a highly strained, nitrogen-containing four-membered heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical candidates, including HCV NS5B inhibitors and novel heterobicyclic ring derivatives 1[1],2[2]. Accurate purity analysis of this intermediate is critical; however, its structural features—specifically the basic secondary amine within the azetidine ring—present significant chromatographic challenges. When analyzed using traditional silica-based reversed-phase HPLC, the basic nitrogen undergoes strong secondary ion-exchange interactions with acidic residual silanols on the stationary phase, resulting in severe peak tailing, reduced theoretical plates, and compromised resolution .

As a Senior Application Scientist, I have designed this guide to objectively compare a traditional HPLC approach with an optimized Core-Shell UHPLC method, providing a self-validating framework grounded in the3[3].

Methodological Causality: Overcoming Azetidine Peak Tailing

To establish a robust analytical system, we must move beyond empirical "trial and error" and address the root causes of poor peak shape.

  • The Traditional Pitfall: Historically, analysts have relied on fully porous C18 columns (5 µm) and strong ion-pairing agents like 0.1% Trifluoroacetic acid (TFA) to protonate the azetidine nitrogen and mask silanol interactions. While effective for UV detection, TFA causes severe ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) and leads to long-term column degradation.

  • The Optimized Solution: We propose a modern approach utilizing a Core-Shell C18 column (2.6 µm) paired with a 10 mM Ammonium Acetate buffer (pH 6.8).

    • Causality of Core-Shell: The solid core limits the diffusion path of the analyte into the porous shell, significantly reducing longitudinal diffusion and eddy dispersion (optimizing the A and B terms of the van Deemter equation). This yields UHPLC-like efficiencies at standard HPLC backpressures.

    • Causality of Buffer Selection: Ammonium acetate at near-neutral pH provides excellent MS compatibility while effectively shielding residual silanols, preventing the secondary interactions that cause 3-phenylazetidin-3-ol to tail.

Comparative Performance: Traditional vs. Core-Shell UHPLC

The following table summarizes the quantitative performance metrics of both methods when analyzing a 100 µg/mL standard of 3-phenylazetidin-3-ol.

ParameterTraditional HPLC MethodOptimized Core-Shell UHPLC Method
Column Fully Porous C18 (250 x 4.6 mm, 5 µm)Core-Shell C18 (100 x 4.6 mm, 2.6 µm)
Mobile Phase 0.1% TFA in Water / Acetonitrile10 mM Ammonium Acetate (pH 6.8) / Acetonitrile
Flow Rate 1.0 mL/min1.2 mL/min
Run Time 15.0 min5.5 min
Tailing Factor ( Tf​ ) 1.85 (Significant Tailing)1.05 (Excellent Symmetry)
Theoretical Plates ( N ) ~8,500~22,000
MS Compatibility Poor (Ion Suppression)Excellent

Experimental Protocol: Step-by-Step Validation Workflow

Following the international standards set by the ICH Q2(R2) guideline for the validation of analytical procedures[3], the optimized method was subjected to a rigorous, self-validating protocol.

Step 1: Standard and Sample Preparation Causality: 3-phenylazetidin-3-ol is polar but contains a hydrophobic phenyl ring. A 50:50 (v/v) Water:Acetonitrile diluent ensures complete solvation while matching the initial mobile phase conditions to prevent solvent-induced peak distortion (the "solvent effect").

  • Accurately weigh 10.0 mg of 3-phenylazetidin-3-ol reference standard.

  • Dissolve in 10 mL of diluent to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

  • Dilute to a working target concentration of 100 µg/mL.

Step 2: Specificity & Forced Degradation Causality: To ensure the method is stability-indicating, we must prove that potential degradation products do not co-elute with the main peak.

  • Aliquot 100 µg/mL samples into three vials.

  • Apply stress: 0.1 N HCl (60°C, 2h), 0.1 N NaOH (60°C, 2h), and 3% H2​O2​ (Room Temp, 2h).

  • Neutralize the acid/base samples to protect the column silica.

  • Inject and verify that the resolution ( Rs​ ) between 3-phenylazetidin-3-ol and its nearest degradant is > 2.0.

Step 3: Linearity and Range Causality: Validates that the MS or UV detector response is directly proportional to the analyte concentration across the expected operational range.

  • Prepare calibration standards at 0.5, 25, 50, 75, 100, and 120 µg/mL.

  • Inject in triplicate.

  • Calculate the linear regression. Acceptance criteria: R2≥0.999 .

Step 4: Precision and Accuracy Causality: Precision ensures the repeatability of the injection system, while accuracy confirms the absence of matrix interference.

  • System Precision: Inject the 100 µg/mL standard six times. Calculate peak area RSD (must be ≤2.0% ).

  • Accuracy: Spike standard into a blank matrix at 50%, 100%, and 150% of the target concentration. Calculate % recovery (must be 98.0% - 102.0%).

Quantitative Validation Data

Validation ParameterAcceptance CriteriaExperimental ResultPass/Fail
Specificity Resolution ( Rs​ ) > 2.0 from degradants Rs​=3.4 (Minimum)Pass
Linearity Range R2≥0.999 (LOQ to 120%) R2=0.9998 (0.5 - 120 µg/mL)Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 0.15 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.50 µg/mLPass
Method Precision (RSD) ≤2.0% (n=6)0.45%Pass
Accuracy (Recovery) 98.0% - 102.0%99.2% - 100.8%Pass

Validation Workflow Visualization

ValidationWorkflow cluster_dev Method Development cluster_val ICH Q2(R2) Validation Start 3-Phenylazetidin-3-ol Analytical Target Profile Col Column Selection (Core-Shell C18) Start->Col MP Mobile Phase Optimization (10mM NH4OAc / ACN) Col->MP Spec Specificity (Forced Degradation) MP->Spec Optimized Method Lin Linearity & Range (LOQ to 120%) Spec->Lin Prec Precision & Accuracy (Recovery %) Lin->Prec Rob Robustness (Flow, pH, Temp) Prec->Rob

Figure 1: ICH Q2(R2) analytical method validation workflow for 3-phenylazetidin-3-ol.

References

  • Google Patents. US20070275930A1 - Cyclopropyl Fused Indolobenzazepine HCV NS5B Inhibitors. 1

  • Google Patents. US20200399268A1 - Pharmaceutical 6,5 Heterobicyclic Ring Derivatives. 2

  • Benchchem. Application Notes & Protocols: Assay Development for Azetidine. Link

  • European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. 3

Sources

Validation

mass spectrometry fragmentation pattern analysis of 3-phenylazetidin-3-ol

An in-depth technical comparison of mass spectrometry platforms for the structural and quantitative analysis of strained nitrogen heterocycles. Executive Summary & Structural Context 3-Phenylazetidin-3-ol ( C9​H11​NO ) i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of mass spectrometry platforms for the structural and quantitative analysis of strained nitrogen heterocycles.

Executive Summary & Structural Context

3-Phenylazetidin-3-ol ( C9​H11​NO ) is an increasingly valuable small-ring pharmacophore utilized in [1]. The inherent ring strain of the four-membered azetidine ring, coupled with the electron-rich phenyl and hydroxyl substituents, creates unique analytical challenges during structural elucidation and pharmacokinetic profiling. This guide objectively compares two leading mass spectrometry (MS) architectures—High-Resolution Quadrupole Time-of-Flight (HR-QTOF) and Triple Quadrupole (QqQ)—for the fragmentation analysis of 3-phenylazetidin-3-ol, providing researchers with evidence-based methodologies for both qualitative and quantitative workflows.

Mechanistic Causality of Azetidinol Fragmentation

Understanding the gas-phase behavior of 3-phenylazetidin-3-ol is a prerequisite for optimizing any MS platform. Under positive Electrospray Ionization (ESI+), the molecule readily forms a protonated precursor ion [M+H]+ at m/z 150.0913. The subsequent Collision-Induced Dissociation (CID) is governed by two primary, competing pathways typical of ,[2]:

  • Pathway A (Dehydration): The hydroxyl group at the C3 position is highly susceptible to elimination. The loss of a water molecule (-18.0106 Da) generates a prominent fragment at m/z 132.0808. Causality: This pathway is energetically favored because the resulting tertiary carbocation at C3 is heavily resonance-stabilized by the adjacent phenyl ring, forming a stable 3-phenyl-azetidinium-like species.

  • Pathway B (Cross-Ring Cleavage): Driven by the ~26 kcal/mol ring strain of the azetidine moiety, higher collision energies induce a retro-[2+2] type cleavage. The scission of the C2-C3 and N-C4 bonds results in the expulsion of neutral methanimine ( CH2​=NH , 29.0266 Da), yielding structurally informative fragments around m/z 121.0648.

Platform Comparison: HR-QTOF vs. Triple Quadrupole

Selecting the correct MS platform depends entirely on whether the analytical goal is structural elucidation (metabolite ID) or high-throughput quantification (DMPK assays). The table below summarizes the performance metrics of representative platforms.

Performance MetricHigh-Resolution Q-TOF (e.g., Agilent 6545)Triple Quadrupole (e.g., Waters Xevo TQ-S)Mechanistic Impact on 3-Phenylazetidin-3-ol Analysis
Mass Accuracy < 1 ppmUnit Resolution (~0.1 Da)Sub-ppm accuracy is mandatory for assigning exact elemental formulas to novel azetidine ring-cleavage fragments.
Sensitivity (LOD) ~50 pg/mL~1 pg/mLQqQ utilizes Selected Reaction Monitoring (SRM) to filter background noise, essential for trace-level plasma quantification.
Dynamic Range 4 to 5 orders of magnitudeUp to 6 orders of magnitudeQqQ provides superior linearity, preventing detector saturation during high-dose pharmacokinetic response mapping.
Scan Architecture Full-scan MS/MS without sensitivity lossDuty-cycle limited in full-scan; excels in MRMQ-TOF captures the entire fragmentation cascade simultaneously; QqQ is restricted to pre-programmed precursor-to-product transitions.

Experimental Protocols: A Self-Validating Workflow

The following step-by-step methodology establishes a robust, self-validating system for LC-ESI-MS/MS analysis.

Step 1: Sample Preparation & Matrix Management

  • Action: Spike 50 µL of the biological sample with 10 µL of a stable-isotope labeled internal standard (SIL-IS, e.g., 3-phenylazetidin-3-ol- d5​ at 100 ng/mL). Precipitate proteins using 150 µL of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes.

  • Causality: The SIL-IS co-elutes with the target analyte. This creates a self-validating system: any matrix-induced ion suppression affecting the target will equally affect the SIL-IS, allowing for real-time mathematical correction of the ionization efficiency.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL of the supernatant onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C. Elute using a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: The 0.1% formic acid is not merely for pH control; it provides the abundant proton source necessary to drive the initial ESI+ ionization of the secondary azetidine nitrogen, ensuring a robust [M+H]+ signal prior to MS entry.

Step 3: MS Source Optimization & CID Tuning

  • Action: Set the ESI capillary voltage to +3.5 kV and the desolvation gas temperature to 350°C.

    • For Q-TOF: Acquire full-scan MS/MS at collision energies (CE) of 10, 20, and 40 eV.

    • For QqQ: Program the MRM transition m/z 150.1 → 132.1 (Quantifier, CE 15 eV) and 150.1 → 121.1 (Qualifier, CE 25 eV).

  • Causality: Ramping the collision energy maps the energy-dependent fragmentation cascade. The lower CE (15 eV) selectively drives the low-energy dehydration pathway (quantifier), while the higher CE (25 eV) overcomes the activation energy required for the cross-ring cleavage (qualifier), ensuring high-confidence peak identification.

Step 4: System Suitability & Carryover Validation

  • Action: Run a solvent blank immediately following the highest calibration standard.

  • Causality: Nitrogenous heterocycles like azetidines can exhibit secondary interactions with stainless steel LC tubing. A blank injection validates that the system is free of carryover, ensuring the integrity of subsequent low-concentration measurements.

Pathway & Workflow Visualization

MS_Fragmentation M 3-Phenylazetidin-3-ol [M+H]+ m/z 150.09 CID Collision-Induced Dissociation (CID) M->CID PathA Pathway A: Dehydration Loss of H2O (-18 Da) m/z 132.08 CID->PathA PathB Pathway B: Ring Cleavage Loss of CH2NH (-29 Da) m/z 121.06 CID->PathB QTOF HR-QTOF MS Platform Exact Mass & Pathway Elucidation PathA->QTOF QQQ Triple Quadrupole MS Platform MRM Quantitation (Pharmacokinetics) PathA->QQQ PathB->QTOF

Fig 1. ESI-MS/MS fragmentation pathways of 3-phenylazetidin-3-ol and platform routing logic.

References

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]

Sources

Comparative

A Spectroscopic Guide to 3-Phenylazetidin-3-ol and its Analogs: Differentiating Structure Through NMR, IR, and MS

Abstract The azetidine scaffold is a privileged four-membered ring heterocycle integral to modern medicinal chemistry. Its strained ring system imparts unique conformational and electronic properties that can be exploite...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The azetidine scaffold is a privileged four-membered ring heterocycle integral to modern medicinal chemistry. Its strained ring system imparts unique conformational and electronic properties that can be exploited in drug design. This guide provides an in-depth spectroscopic comparison of 3-phenylazetidin-3-ol with key structural analogues: the parent Azetidin-3-ol, the N-protected tert-Butyl 1-hydroxyazetidine-1-carboxylate (N-Boc-azetidin-3-ol), and the bulky N-substituted 1-Benzhydrylazetidin-3-ol. By systematically analyzing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, we aim to furnish researchers, scientists, and drug development professionals with a practical framework for identifying and characterizing these important synthetic building blocks. This document emphasizes the causal relationships between structural modifications and their spectroscopic signatures, supported by experimental protocols and data.

Introduction to the Azetidine Scaffold

Azetidines are a critical class of molecules, serving as versatile building blocks and core structural motifs in a wide array of biologically active compounds.[1] The inherent ring strain of the four-membered ring influences bond angles, lengths, and electron distribution, which can enhance binding to biological targets and improve physicochemical properties. The 3-hydroxyazetidine core, in particular, offers a valuable handle for further functionalization. This guide focuses on elucidating the distinct spectroscopic fingerprints of 3-phenylazetidin-3-ol and its analogues, providing a clear methodology for their differentiation and characterization.

Compounds Under Comparison

The primary compound of interest is 3-phenylazetidin-3-ol (A) . To understand its unique spectral features, we will compare it against three analogues that represent common structural variations:

  • Azetidin-3-ol (B): The parent compound, lacking the C3-phenyl substituent.

  • N-Boc-azetidin-3-ol (C): An N-protected analogue, crucial in synthetic chemistry, where the nitrogen is substituted with an electron-withdrawing tert-butoxycarbonyl (Boc) group.[2]

  • 1-Benzhydrylazetidin-3-ol (D): An analogue with a bulky, electron-donating benzhydryl (diphenylmethyl) group on the nitrogen atom.[3]

G cluster_A A: 3-Phenylazetidin-3-ol cluster_B B: Azetidin-3-ol cluster_C C: N-Boc-azetidin-3-ol cluster_D D: 1-Benzhydrylazetidin-3-ol A A B B A->B  - Phenyl group C C A->C  - Phenyl group  + N-Boc group D D B->D  + N-Benzhydryl group

Caption: Molecular structures of the compared azetidine analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of azetidines, providing detailed information about the electronic environment and connectivity of each atom.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum of azetidines is characterized by signals from the ring protons, typically found in the 3-4.5 ppm region. The presence of a stereocenter, such as at C3, renders the methylene protons on C2 and C4 diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals, often coupling with each other (geminal coupling) and with adjacent protons (vicinal coupling).

  • 3-Phenylazetidin-3-ol (A): The key feature is the absence of a proton at C3. The chiral center at C3 makes the four methylene protons at C2 and C4 diastereotopic. This results in two pairs of signals, each expected to appear as a complex multiplet or a doublet of doublets. The phenyl protons will resonate in the aromatic region (~7.2-7.5 ppm). The N-H and O-H protons are expected to be broad singlets and may exchange with D₂O.

  • Azetidin-3-ol (B): Removing the phenyl group simplifies the aromatic region. The proton at C3 (methine) will appear as a multiplet (~4.5 ppm) coupled to the four C2/C4 protons. The ring methylene protons will likely show a more symmetrical pattern compared to (A).

  • N-Boc-azetidin-3-ol (C): The Boc group significantly influences the electronic environment. Its nine equivalent protons will produce a sharp, strong singlet around 1.44 ppm.[4] The electron-withdrawing nature of the carbonyl deshields the adjacent C2/C4 protons, shifting them downfield relative to Azetidin-3-ol. The ¹H NMR spectrum in CDCl₃ shows multiplets at approximately 4.09 ppm and 3.82 ppm for the ring methylene protons.[4]

  • 1-Benzhydrylazetidin-3-ol (D): The bulky benzhydryl group introduces two phenyl rings, leading to a complex aromatic region (7.2-7.8 ppm). The methine proton on the benzhydryl group (CHPh₂) gives a characteristic singlet around 4.48-4.53 ppm.[5] The azetidine ring protons are shifted due to the electronic effects of the N-substituent.

Table 1: Comparative ¹H NMR Data (Expected/Reported Chemical Shifts, δ ppm)

CompoundAzetidine C2/C4-HAzetidine C3-HSubstituent Protons
3-Phenylazetidin-3-ol (A) ~3.8 - 4.2 (4H, m)N/A7.2-7.5 (5H, m, Ar-H)
Azetidin-3-ol (B) ~3.6 - 3.9 (4H, m)~4.5 (1H, m)N/A
N-Boc-azetidin-3-ol (C) 3.82 (2H, dd), 4.09 (2H, m)[4]~4.6 (1H, m)1.44 (9H, s, t-Bu)[4]
1-Benzhydrylazetidin-3-ol (D) 3.62-3.78 (2H, s), 4.10-4.20 (2H, s)[5]~4.5 (1H, m)4.48-4.53 (1H, s, CHPh₂), 7.2-7.8 (10H, m, Ar-H)[5]
¹³C NMR Spectroscopy Analysis

In ¹³C NMR, the carbons of the azetidine ring typically resonate between 50-70 ppm. The chemical shift is highly sensitive to substitution.

  • 3-Phenylazetidin-3-ol (A): The most characteristic signal is the quaternary C3 carbon. Attached to both an oxygen and a phenyl ring, it is significantly deshielded and expected to appear around 70-75 ppm. The C2/C4 carbons would be around 55-60 ppm. Aromatic carbons will appear in the 125-145 ppm range.

  • Azetidin-3-ol (B): The C3 carbon, now attached to a hydroxyl and a proton, will be shifted upfield compared to (A), likely in the 60-65 ppm range. The C2/C4 carbons will be in a similar region to (A).

  • N-Boc-azetidin-3-ol (C): The carbonyl carbon of the Boc group introduces a signal around 156 ppm, and the quaternary carbon of the t-butyl group appears near 80 ppm. The ring carbons (C2/C4) are shifted slightly compared to the parent azetidinol.

  • 1-Benzhydrylazetidin-3-ol (D): The benzhydryl methine carbon provides a signal around 75-80 ppm. The azetidine C3 carbon will be similar to that in (B), around 60-65 ppm, while the C2/C4 carbons will be influenced by the bulky N-substituent.

Table 2: Comparative ¹³C NMR Data (Expected/Reported Chemical Shifts, δ ppm)

CompoundAzetidine C2/C4Azetidine C3Substituent Carbons
3-Phenylazetidin-3-ol (A) ~58~73 (Quaternary)~125-145 (Aromatic)
Azetidin-3-ol (B) ~55~62N/A
N-Boc-azetidin-3-ol (C) ~59~58~28 (CH₃), ~80 (C(CH₃)₃), ~156 (C=O)
1-Benzhydrylazetidin-3-ol (D) ~52~61~78 (CHPh₂), ~127-142 (Aromatic)

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

  • O-H Stretch: All four compounds contain a hydroxyl group, which will exhibit a broad absorption band in the 3200-3600 cm⁻¹ region.

  • N-H Stretch: Compounds (A) and (B) have an N-H bond, which typically appears as a moderate, sharp peak around 3300-3500 cm⁻¹. This peak will be absent in the N-substituted analogues (C) and (D).

  • C=O Stretch: The Boc-protected analogue (C) is unique in this series due to its carbonyl group, which will produce a very strong, sharp absorption band around 1690-1710 cm⁻¹.[6]

  • Aromatic C-H/C=C Stretch: Compounds (A) and (D) will show characteristic aromatic C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundO-H Stretch (broad)N-H Stretch (sharp)C=O Stretch (strong)Aromatic C=C
(A) ~3350~3300AbsentPresent
(B) ~3350~3300AbsentAbsent
(C) ~3400Absent~1694[6]Absent
(D) ~3300AbsentAbsentPresent

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation patterns of a molecule. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecular ion [M+H]⁺.

  • 3-Phenylazetidin-3-ol (A): Expected [M+H]⁺ = 150.09.

  • Azetidin-3-ol (B): Expected [M+H]⁺ = 74.06.

  • N-Boc-azetidin-3-ol (C): Expected [M+H]⁺ = 174.11. A characteristic fragment would be the loss of the tert-butyl group (-56) or isobutylene, or the entire Boc group.

  • 1-Benzhydrylazetidin-3-ol (D): Expected [M+H]⁺ = 240.14. A major fragment would correspond to the stable benzhydryl cation [CHPh₂]⁺ at m/z 167.

Table 4: Molecular Weight and Expected Molecular Ion Peak

CompoundFormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
(A) C₉H₁₁NO149.19150.09
(B) C₃H₇NO73.0974.06
(C) C₈H₁₅NO₃173.21174.11
(D) C₁₆H₁₇NO239.31240.14

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential.

General Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~5-10 mg of a pure azetidine sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) A->B For NMR C Transfer to a 5 mm NMR tube B->C For NMR NMR Acquire ¹H, ¹³C, DEPT, and 2D spectra (COSY, HSQC) on a 400+ MHz spectrometer C->NMR D For IR IR Record spectrum on an FTIR spectrometer D->IR E For MS MS Infuse sample into an ESI-TOF or ESI-Q mass spectrometer E->MS Proc Process spectra: - Fourier Transform (NMR) - Baseline Correction - Peak Picking & Integration NMR->Proc IR->Proc MS->Proc Analysis Structural Elucidation: - Assign signals - Compare with literature/analogues - Correlate structure with data Proc->Analysis

Caption: General workflow for spectroscopic analysis of azetidines.

Step-by-Step NMR Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the purified azetidine analogue into a clean vial.

  • Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure complete dissolution. Tetramethylsilane (TMS) is often included as an internal standard (δ = 0.00 ppm).[7]

  • Transfer: Filter the solution through a small cotton plug into a clean, dry 5 mm NMR tube.

  • Acquisition: Insert the tube into the NMR spectrometer. Acquire a ¹H spectrum, followed by ¹³C and other relevant experiments (e.g., DEPT-135, COSY, HSQC). Use standard acquisition parameters appropriate for small molecules.[8]

  • Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to TMS.

  • Analysis: Integrate the ¹H signals and assign all peaks in both ¹H and ¹³C spectra based on chemical shifts, multiplicities, and 2D correlation data.

Conclusion

The spectroscopic characterization of 3-phenylazetidin-3-ol and its analogues reveals a clear and predictable relationship between structure and spectral output.

  • ¹H and ¹³C NMR are most powerful for definitive identification, with the substitution pattern at C3 and N1 creating highly diagnostic shifts and multiplicities in the azetidine ring signals.

  • IR spectroscopy serves as a rapid tool for confirming the presence or absence of key functional groups, most notably the N-H bond in unprotected azetidines and the C=O bond in Boc-protected analogues.

  • Mass Spectrometry provides unambiguous confirmation of the molecular weight and offers insights into fragmentation pathways characteristic of each substituent.

Together, these techniques provide a robust analytical toolkit for any researcher working with this valuable class of heterocycles, enabling confident structural confirmation and quality assessment.

References

  • Cimolai, G., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 26(11), 3333. [Online] Available at: [Link]

  • University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Online] Available at: [Link]

  • Takeda, K., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 1062908. [Online] Available at: [Link]

  • Google Patents. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • Crimaldi, K., & Lichter, R. L. (1980). Nitrogen-15 nuclear magnetic resonance spectroscopy. Natural-abundance nitrogen-15 chemical shifts of aziridines and azetidines. The Journal of Organic Chemistry, 45(14), 2805–2807. [Online] Available at: [Link]

  • Afonso, C., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Online] Available at: [Link]

  • Hashim, I. I., et al. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Organic Letters, 16(24), 6460–6463. [Online] Available at: [Link]

  • ResearchGate. 31 P{ 1 H} NMR spectrum of 3 recorded in CDCl 3 at 223 K (a) and 313 K (b). [Online] Available at: [Link]

  • Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.
  • PubChem. 1-benzhydrylazetidin-3-ol Hydrochloride. [Online] Available at: [Link]

  • Miller, D. K., et al. (2012). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 22(10), 3469–3472. [Online] Available at: [Link]

  • Funahashi, M., et al. (2014). Synthesis and properties of liquid pyrazine dyes. Dyes and Pigments, 101, 26-33. [Online] Available at: [Link]

  • Dutler, R., Rauk, A., & Sorensen, T. S. (1987). A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine. Journal of the American Chemical Society, 109(11), 3224–3228. [Online] Available at: [Link]

  • Chemsrc. 1-N-Boc-3-hydroxyazetidine | CAS#:141699-55-0. [Online] Available at: [Link]

  • Reich, H. J. Organic Chemistry Data: 1H NMR Chemical Shifts. [Online] Available at: [Link]

  • NIST. 4-Hydroxybenzyl alcohol, 2TMS derivative. [Online] Available at: [Link]

  • CAS Common Chemistry. 2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one. [Online] Available at: [Link]

  • Valeur, B., et al. (2005). Synthesis and spectroscopic characterisation of new ESIPT fluorescent protein probes. Dyes and Pigments, 64(3), 249-256. [Online] Available at: [Link]

  • Stoyanov, S., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4503. [Online] Available at: [Link]

Sources

Safety & Regulatory Compliance

Handling

Mastering the Safe Handling of 3-Phenylazetidin-3-ol: A Guide for Laboratory Professionals

For the innovative researcher shaping the future of medicine, the safe and efficient handling of novel chemical entities is paramount. 3-Phenylazetidin-3-ol, a key building block in modern drug discovery, presents a uniq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the innovative researcher shaping the future of medicine, the safe and efficient handling of novel chemical entities is paramount. 3-Phenylazetidin-3-ol, a key building block in modern drug discovery, presents a unique set of handling requirements. This guide provides an in-depth, experience-driven framework for its safe utilization, from personal protective equipment (PPE) selection to operational protocols and disposal, ensuring both your safety and the integrity of your research.

Understanding the Hazard Profile of 3-Phenylazetidin-3-ol

Before handling any chemical, a thorough understanding of its intrinsic hazards is non-negotiable. The Safety Data Sheet (SDS) for 3-Phenylazetidin-3-ol consistently identifies the following primary hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

The azetidine ring, a four-membered nitrogen-containing heterocycle, is strained and can be reactive. While 3-Phenylazetidin-3-ol is more stable than many other azetidine derivatives, it is crucial to handle it with the respect due to a potentially reactive molecule. The presence of the phenyl and hydroxyl groups also influences its chemical properties and potential interactions.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling 3-Phenylazetidin-3-ol. The following recommendations are based on a synthesis of SDS information and established best practices for handling aromatic alcohols and heterocyclic amines.

Eye and Face Protection: A Non-Negotiable Standard

Given the classification of 3-Phenylazetidin-3-ol as a serious eye irritant, robust eye protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields.

  • Recommended for Splash Hazard: Chemical splash goggles are strongly recommended, particularly when handling solutions or transferring larger quantities.

  • Face Shield: When there is a significant risk of splashing (e.g., during quenching of a large reaction), a face shield should be worn in conjunction with chemical splash goggles.

Hand Protection: Selecting the Right Glove

While the SDS for 3-Phenylazetidin-3-ol specifies "protective gloves," it does not recommend a specific material.[1] Based on the chemical's structure—an aromatic alcohol and a heterocyclic amine—we can make an informed selection.

Table 1: Glove Material Compatibility for 3-Phenylazetidin-3-ol

Glove MaterialRecommendation for 3-Phenylazetidin-3-olRationale
Nitrile Good for Splash Protection. Nitrile gloves offer good resistance to a wide range of chemicals, including many alcohols and amines. However, their resistance to aromatic compounds can be limited. For incidental contact, they are a suitable choice, but they should be changed immediately upon contamination.
Butyl Rubber Excellent for Extended Contact. Butyl rubber provides excellent resistance to a broad spectrum of chemicals, including many alcohols, aldehydes, ketones, and esters.[2] It is a highly recommended choice for prolonged handling or when a high degree of protection is required.
Neoprene Good Alternative. Neoprene offers good resistance to a variety of chemicals, including alcohols and some acids and bases.[2] It can be considered a suitable alternative to nitrile or butyl rubber.
Latex Not Recommended. Latex gloves can offer poor resistance to many organic solvents and may not provide an adequate barrier. Additionally, latex allergies are a significant concern.

Operational Best Practices for Glove Use:

  • Inspect Before Use: Always inspect gloves for any signs of degradation or punctures before use.

  • Double Gloving: For tasks with a higher risk of exposure, consider wearing two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

  • Proper Removal: After handling the chemical, remove gloves using the proper technique to avoid skin contact with the outer surface.

  • Immediate Disposal: Dispose of used gloves in the appropriate chemical waste container immediately after use. Do not reuse disposable gloves.

  • Hand Washing: Always wash your hands thoroughly with soap and water after removing your gloves.

Body Protection and Respiratory Safety
  • Laboratory Coat: A standard, flame-resistant laboratory coat should be worn at all times to protect against splashes and contamination of personal clothing. Ensure the coat is fully buttoned.

  • Respiratory Protection: 3-Phenylazetidin-3-ol is a solid with low volatility at room temperature. However, if there is a potential for aerosolization (e.g., during sonication, vigorous stirring of a powder, or when handling solutions), or if you are working outside of a certified chemical fume hood, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge is recommended in these situations. All work with the solid and its solutions should ideally be performed within a chemical fume hood to minimize inhalation exposure.

Operational Plan: From Weighing to Reaction

A well-defined operational plan is essential for minimizing exposure and ensuring the smooth execution of your experiment.

Workflow for Handling 3-Phenylazetidin-3-ol

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Gather All Necessary Equipment B->C D Weigh Solid in Fume Hood C->D E Dissolve in Appropriate Solvent D->E F Perform Reaction Under Inert Atmosphere (if required) E->F G Quench Reaction (if necessary) F->G H Segregate and Label Waste G->H I Clean Glassware H->I J Doff PPE and Wash Hands I->J

Caption: A logical workflow for the safe handling of 3-Phenylazetidin-3-ol.

Step-by-Step Handling Protocol
  • Preparation:

    • Don all required PPE as outlined in the previous section.

    • Ensure your chemical fume hood is functioning correctly.

    • Cover the work surface with absorbent, plastic-backed paper.

    • Have all necessary glassware, spatulas, and solvents readily available.

    • Prepare a designated waste container for solid and liquid waste containing 3-Phenylazetidin-3-ol.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood.

    • Use a disposable weighing boat or creased weighing paper to handle the solid.

    • Carefully add the solid to your reaction vessel.

    • If transferring a solution, use a syringe or cannula for precise and contained delivery.

  • Reaction:

    • Conduct the reaction in a closed system whenever possible.

    • If heating the reaction, ensure it is done in a well-ventilated fume hood and use a condenser to prevent the release of vapors.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal is a critical component of laboratory safety and environmental responsibility. Do not dispose of 3-Phenylazetidin-3-ol or its waste down the drain.[3][4]

Waste Segregation and Collection
  • Solid Waste: Collect any solid 3-Phenylazetidin-3-ol waste, contaminated weighing boats, and paper towels in a clearly labeled, sealed container for solid chemical waste.

  • Liquid Waste: Collect all solutions containing 3-Phenylazetidin-3-ol in a compatible, sealed container for halogenated or non-halogenated waste, as appropriate for the solvents used.

  • Sharps: Any needles or other sharps used for transfer must be disposed of in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and approximate concentration of the contents.

Deactivation (Quenching) of Residual Reactive Material

For small amounts of residual 3-Phenylazetidin-3-ol in reaction flasks before cleaning, a quenching procedure is recommended. This should be performed in a fume hood with appropriate PPE.

Protocol for Quenching Residual 3-Phenylazetidin-3-ol:

  • Cool the Reaction Vessel: Ensure the reaction vessel is at room temperature or cooler. An ice bath is recommended.

  • Dilute with an Inert Solvent: Add a suitable, anhydrous, high-boiling point solvent such as toluene or tetrahydrofuran (THF) to dilute the residue.

  • Slow Addition of a Proton Source: While stirring, slowly add a less reactive alcohol like isopropanol to the solution.[5] This will react with any potentially reactive species.

  • Follow with a More Reactive Alcohol: After the initial reaction (if any) subsides, slowly add methanol to ensure complete quenching.[5]

  • Final Quench with Water: Once the reaction with methanol is complete, cautiously add water to the mixture.

  • Neutralization and Disposal: Test the pH of the aqueous layer. Neutralize with a dilute acid (e.g., 1M HCl) or base (e.g., saturated sodium bicarbonate) as needed to bring the pH to between 6 and 8. The resulting mixture can then be transferred to the appropriate aqueous waste container.

G cluster_deactivation Deactivation Protocol A Cool Reaction Vessel (Ice Bath) B Dilute with Inert Solvent (e.g., Toluene) A->B C Slowly Add Isopropanol B->C D Slowly Add Methanol C->D E Cautiously Add Water D->E F Neutralize pH (6-8) E->F G Dispose in Aqueous Waste F->G

Caption: A step-by-step protocol for the safe deactivation of residual 3-Phenylazetidin-3-ol.

Emergency Procedures

Spills:

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing your full PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).

    • Collect the contaminated absorbent material into a sealed container for chemical waste.

    • Clean the spill area with a suitable solvent, and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and the institutional Environmental Health and Safety (EHS) department.

    • Prevent others from entering the area.

    • Only personnel trained in hazardous spill cleanup should address the spill.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By adhering to these comprehensive safety and handling guidelines, you can confidently and safely incorporate 3-Phenylazetidin-3-ol into your research, paving the way for new discoveries while maintaining the highest standards of laboratory safety.

References

  • Hand Protection Chemical Resistance Guide. (n.d.). EPA OSC Response.
  • Chemical Resistant Glove Guide: Choosing the Right Material for Protection. (2025, July 2). Safetyware.
  • Quenching Reactive Substances. (2006, October 27). Virginia Tech Chemistry Department.
  • Safety d
  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety - University of Washington.
  • LLG-Gloves Nitrile Chemical resistance. (n.d.). Lab Logistics Group GmbH.
  • Chemical resistant gloves. (n.d.). Kerbl.
  • Chemical Waste Disposal Guidelines. (n.d.). University of Massachusetts Amherst.
  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle.
  • Quenching of Water Reactive Materials. (2016, November 22). Sarpong Lab, University of California, Berkeley.
  • Safety Data Sheet. (n.d.).
  • Reactive Amination Kit Protocol. (n.d.). G-Biosciences.
  • Protocol for quenching reactive chemicals. (n.d.). EPFL.
  • Chemical Resistance of Gloves – Quick guide. (n.d.).
  • Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals. (2025, December). BenchChem.
  • SAFETY DATA SHEET for 3-Phenylazetidin-3-ol. (2025, November 6). Sigma-Aldrich.
  • In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.